2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide
Description
2-[2-(Oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core substituted with an oxolane (tetrahydrofuran) ring at the 2-position and an N-propylacetamide side chain. This structure combines aromaticity, hydrogen-bonding capacity (via the benzodiazole and acetamide groups), and conformational flexibility (from the oxolane moiety). Such features make it a candidate for pharmaceutical and materials science applications, particularly in targeting enzymes or receptors requiring planar aromatic interactions and polar functional groups .
Properties
IUPAC Name |
2-[2-(oxolan-2-yl)benzimidazol-1-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-9-17-15(20)11-19-13-7-4-3-6-12(13)18-16(19)14-8-5-10-21-14/h3-4,6-7,14H,2,5,8-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDQSFNQRAYBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=CC=CC=C2N=C1C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide typically involves multiple steps, starting with the preparation of the benzodiazole and oxolane intermediates. The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The oxolane ring is often introduced via cyclization reactions involving diols or halohydrins.
The final step involves the coupling of the benzodiazole and oxolane intermediates with N-propylacetamide under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease mechanisms.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring may interact with enzymes or receptors, modulating their activity. The oxolane ring can influence the compound’s solubility and stability, while the propylacetamide group may enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share core benzodiazole/benzimidazole scaffolds with varying substituents, enabling comparative analysis:
Structural and Functional Insights
However, it may reduce binding affinity to hydrophobic enzyme pockets. The N-propylacetamide side chain provides hydrogen-bonding capacity, similar to the N-isopropyl variant in , but with slightly increased lipophilicity due to the longer alkyl chain.
Synthetic and Crystallographic Considerations
- Compounds like and were characterized using X-ray crystallography and SHELX software (e.g., SHELXL for refinement ), suggesting that the target compound’s structure could be resolved via similar methods.
- The absence of a directing group (e.g., N,O-bidentate in ) in the target compound may limit its utility in metal-catalyzed reactions compared to derivatives designed for such purposes.
Physicochemical Properties
Biological Activity
2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound’s chemical structure is characterized by the presence of a benzodiazole moiety linked to an oxolane ring and a propylacetamide group. Its molecular formula is with a molecular weight of approximately 270.32 g/mol.
Anticonvulsant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, benzodiazole derivatives have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission and thereby reducing seizure activity.
Table 1: Summary of Anticonvulsant Activity in Animal Models
These results suggest that the compound may have a similar mechanism of action, warranting further investigation into its anticonvulsant potential.
Anti-inflammatory Effects
In addition to anticonvulsant activity, there is emerging evidence that benzodiazole derivatives possess anti-inflammatory properties. Compounds in this class have been reported to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation.
Table 2: Anti-inflammatory Activity of Benzodiazole Derivatives
| Compound | Inflammatory Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | LPS-stimulated macrophages | 12 | COX inhibition |
| Compound B | Carrageenan-induced paw edema | 20 | NF-kB pathway inhibition |
These findings highlight the potential for developing therapeutic agents targeting inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- GABA Receptor Modulation : Similar compounds have been shown to enhance GABAergic transmission, which is crucial for their anticonvulsant effects.
- Cytokine Modulation : The ability to modulate cytokine production suggests a role in inflammatory pathways.
- Oxidative Stress Reduction : The antioxidant properties observed in related compounds indicate a potential mechanism for reducing cellular damage during seizures or inflammation.
Case Studies
A notable case study involved the administration of a related benzodiazole derivative in a rodent model of epilepsy. The study demonstrated significant reductions in seizure frequency and duration when administered at therapeutic doses, suggesting that similar compounds like this compound could yield comparable results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
